molecular formula C19H26N2O3 B2896489 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421442-33-2

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2896489
CAS No.: 1421442-33-2
M. Wt: 330.428
InChI Key: YJHMFRUSFFWFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.428. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Chemical synthesis often explores the reactivity and functionalization of compounds containing urea motifs or tert-butyl groups. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate enables selective functionalization at nitrogen and ortho positions, yielding high yields of substituted products through reactions with various electrophiles. This process exemplifies the utility of lithiation strategies in modifying urea derivatives for synthetic applications (Smith, El‐Hiti, & Alshammari, 2013).

Materials Science and Molecular Devices

Research in materials science explores the structural and electronic properties of compounds with tert-butyl and urea functionalities. For instance, the preparation and analysis of tert-butyldiphenylsilanes with varying functional groups (e.g., phenyl, methoxy, amino) provide insights into the effects of these groups on molecular structure and intermolecular interactions, crucial for designing advanced materials with tailored properties (Bauer et al., 2021). Moreover, the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices highlight the role of urea-linked cyclodextrins in facilitating photoisomerization processes, essential for the development of molecular machines and sensors (Lock et al., 2004).

Biological Implications

While excluding direct applications in drug use and side effects, research into the biochemical mechanisms and potential therapeutic targets remains relevant. For instance, the in vitro inhibition of translation initiation by N,N'-diarylureas identifies a class of compounds as potent activators of the eIF2α kinase, with implications for cancer cell proliferation and the development of anti-cancer agents (Denoyelle et al., 2012). This research underlines the broader utility of urea derivatives in studying cellular processes and identifying novel therapeutic avenues.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)16-5-7-17(8-6-16)20-18(22)21(10-12-23-4)13-15-9-11-24-14-15/h5-9,11,14H,10,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHMFRUSFFWFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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